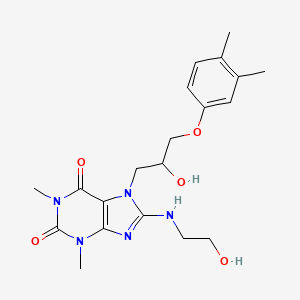
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₆N₆O₆
- Molecular Weight : 406.45 g/mol
- CAS Number : 437-74-1
The compound features a purine core structure with various substituents that may influence its biological properties. The presence of hydroxyl groups and alkyl chains suggests potential interactions with biological targets.
Research indicates that compounds similar to this purine derivative often interact with adenosine receptors, which play crucial roles in various physiological processes including:
- CNS Stimulation : Similar compounds like theobromine exhibit central nervous system (CNS) stimulant effects by blocking adenosine receptors .
- Anti-inflammatory Effects : Some studies suggest that modifications in the purine structure can enhance anti-inflammatory properties through inhibition of pro-inflammatory pathways .
1. CNS Effects
Studies on related compounds indicate that they may act as CNS stimulants. For instance, theobromine has been shown to improve cognitive functions and enhance mood by modulating neurotransmitter systems .
2. Cardiovascular Effects
Purine derivatives are known to influence cardiovascular health by promoting vasodilation and improving blood flow. The compound's structure may facilitate these effects through adenosine receptor activation .
3. Diuretic Properties
Similar xanthines have demonstrated diuretic effects by inhibiting phosphodiesterase enzymes, leading to increased cAMP levels and renal blood flow . This suggests that the compound could potentially exhibit similar diuretic activity.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Pharmacokinetics
The pharmacokinetic profile of similar purines suggests rapid absorption and metabolism. For instance, theobromine is extensively metabolized in the liver with a half-life ranging from 2 to 6 hours depending on the dosage . Understanding the pharmacokinetics of this compound will be essential for determining its therapeutic window and potential side effects.
特性
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-12-5-6-15(9-13(12)2)30-11-14(27)10-25-16-17(22-19(25)21-7-8-26)23(3)20(29)24(4)18(16)28/h5-6,9,14,26-27H,7-8,10-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYIUQDVSLAZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














